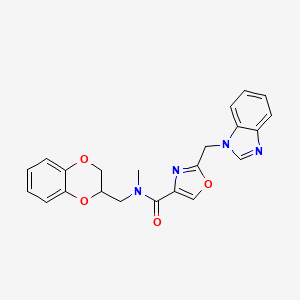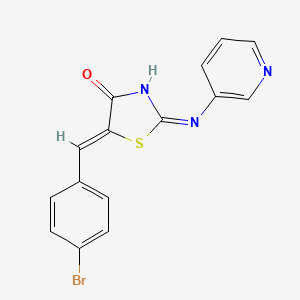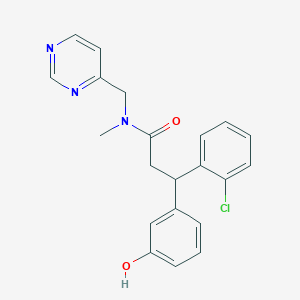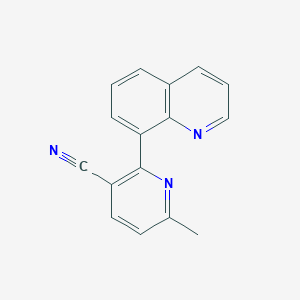![molecular formula C23H28N2O B6122062 3,7-diethyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B6122062.png)
3,7-diethyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-diethyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, commonly known as DENAQ, is a synthetic compound that has been widely used in scientific research for its unique chemical properties. DENAQ belongs to the class of compounds known as diazabicyclooctanes and has been shown to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of DENAQ is not fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase and butyrylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels is thought to be responsible for the anticonvulsant and antinociceptive effects of DENAQ.
Biochemical and Physiological Effects:
DENAQ has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory effects. DENAQ has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine.
Advantages and Limitations for Lab Experiments
One of the advantages of using DENAQ in lab experiments is its unique chemical properties. DENAQ has been shown to exhibit a range of biological activities, which makes it a useful tool for studying various biological processes. However, one of the limitations of using DENAQ in lab experiments is its potential toxicity. DENAQ has been shown to be toxic at high doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on DENAQ. One area of research is the development of new derivatives of DENAQ with improved biological activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of DENAQ, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the use of DENAQ in combination with other drugs could lead to the development of new treatment strategies for various diseases.
Synthesis Methods
The synthesis of DENAQ involves the reaction of 2,4-pentanedione and 2,6-dimethylaniline in the presence of an acid catalyst. This reaction results in the formation of a bicyclic intermediate, which is then oxidized to form DENAQ. The synthesis of DENAQ is relatively straightforward and can be achieved in high yields with good purity.
Scientific Research Applications
DENAQ has been widely used in scientific research due to its unique chemical properties. It has been shown to exhibit a range of biological activities, including inhibition of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. DENAQ has also been shown to have anticonvulsant, antinociceptive, and anti-inflammatory effects.
properties
IUPAC Name |
3,7-diethyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c1-3-24-15-22(19-11-7-5-8-12-19)17-25(4-2)18-23(16-24,21(22)26)20-13-9-6-10-14-20/h5-14H,3-4,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSAZPDUHAUUNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CN(CC(C1)(C2=O)C3=CC=CC=C3)CC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Diethyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(2-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6122012.png)
![N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-chlorobenzamide](/img/structure/B6122024.png)

![2-{1-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]-2-piperidinyl}ethanol](/img/structure/B6122039.png)
![4-({[3-(4-bromophenyl)-1H-pyrazol-4-yl]methylene}amino)-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6122050.png)
![1-(2-methoxyphenyl)-4-{1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinyl}piperazine](/img/structure/B6122054.png)

amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6122065.png)
![3-methoxy-1-[(4-nitrobenzoyl)amino]-3-oxo-2-(triphenylphosphonio)-1-propene-1-thiolate](/img/structure/B6122066.png)

![ethyl 3-[({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)amino]-4-methylpentanoate](/img/structure/B6122077.png)